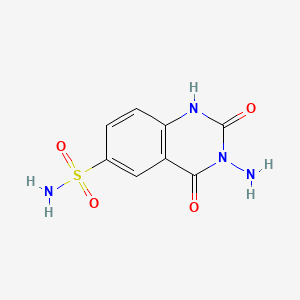

6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-3-amino-2,4-dioxo-

Description

6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-3-amino-2,4-dioxo- is a heterocyclic compound belonging to the quinazoline family. Quinazolines are bicyclic systems comprising a benzene ring fused to a pyrimidine ring, with nitrogen atoms at positions 1 and 3. This derivative features a sulfonamide group at position 6, an amino group at position 3, and two oxo groups at positions 2 and 4.

Properties

CAS No. |

87296-77-3 |

|---|---|

Molecular Formula |

C8H8N4O4S |

Molecular Weight |

256.24 g/mol |

IUPAC Name |

3-amino-2,4-dioxo-1H-quinazoline-6-sulfonamide |

InChI |

InChI=1S/C8H8N4O4S/c9-12-7(13)5-3-4(17(10,15)16)1-2-6(5)11-8(12)14/h1-3H,9H2,(H,11,14)(H2,10,15,16) |

InChI Key |

OJECDGNBGQOYBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)C(=O)N(C(=O)N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of anthranilic acid derivatives with isocyanates, followed by cyclization and sulfonation reactions . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, leading to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazolinesulfonamides, including the compound . Research indicates that derivatives of quinazolinesulfonamide exhibit potent inhibitory activity against specific cancer-associated carbonic anhydrase isoforms, particularly hCA IX and hCA XII. These isoforms are often overexpressed in hypoxic tumors and are associated with tumor progression and metastasis.

Case Study: Inhibitory Activity Against hCA IX and hCA XII

A study evaluated a series of quinoline-based sulfonamides for their ability to inhibit hCA IX and hCA XII. The results showed that certain derivatives displayed nanomolar inhibitory activity against these targets. For instance:

| Compound | hCA IX Inhibition (nM) | hCA XII Inhibition (nM) |

|---|---|---|

| 11c | 8.4 | 9.8 |

| 13b | 5.5 | 13.2 |

| 9d | 25.9 | 22.8 |

These findings suggest that quinazolinesulfonamides could serve as effective agents in the treatment of cancers characterized by elevated levels of these isoforms .

Molecular Docking Insights

Molecular docking simulations have shown that these compounds can effectively bind to the active sites of carbonic anhydrases, leading to competitive inhibition. This competitive nature suggests that they could be developed into targeted therapies for cancers reliant on these enzymes for growth and survival .

Antifilarial Applications

In addition to their anticancer properties, certain derivatives of quinazolinesulfonamides have demonstrated efficacy against parasitic infections such as lymphatic filariasis. A novel quinolone-fused cyclic sulfonamide was reported to exhibit high potency against various developmental stages of the filarial parasite Setaria cervi.

Case Study: Antifilarial Activity

The compound was found to induce oxidative stress within the parasite, triggering apoptosis through intrinsic and extrinsic pathways. This unique action highlights the potential of quinazolinesulfonamides as therapeutic agents not only for cancer but also for treating parasitic diseases .

Pharmacokinetic Studies

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of quinazolinesulfonamides. Such studies help in optimizing dosing regimens and improving therapeutic efficacy.

Evaluation Methodologies

Recent methodologies employed in pharmacokinetic studies include non-compartmental analysis (NCA) and model-based approaches that assess bioequivalence between different formulations of drug candidates . These methodologies can be adapted for studying the pharmacokinetics of 6-Quinazolinesulfonamide derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, its inhibition of kinases can disrupt cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Research Findings and Implications

- Pharmacological Potential: The target compound’s amino and dioxo groups may enhance interactions with biological targets like kinases or DNA topoisomerases, distinguishing it from diuretic quinazolines like Quinethazone .

- Synthetic Challenges : Unlike imidazo-fused derivatives , the absence of complex fused rings simplifies synthesis but may require optimization for regioselective functionalization.

- Solubility and Bioavailability: The sulfonamide group improves water solubility compared to methylated tetrahydroquinolines , but the tetrahydro modification may reduce membrane permeability.

Biological Activity

6-Quinazolinesulfonamide, specifically 1,2,3,4-tetrahydro-3-amino-2,4-dioxo-, is a compound of significant interest due to its diverse biological activities. Quinazoline derivatives are known for their pharmacological properties, including anticancer, antihypertensive, and antimicrobial effects. This article explores the biological activity of this specific compound through various studies and data.

Pharmacological Properties

Quinazolines exhibit a wide range of pharmacological activities. The compound is particularly noted for its potential as an anticancer agent and its role in cardiovascular health.

Anticancer Activity

Research indicates that quinazoline derivatives can act as inhibitors of tyrosine kinases, which are crucial in the regulation of cell growth and differentiation. The structure-activity relationship (SAR) studies have shown that modifications at specific positions on the quinazoline ring can enhance anticancer efficacy.

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound Name | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| 6-Quinazolinesulfonamide | EGFR | 0.47 | |

| 4-Anilinoquinazoline | EGFR | 0.13 | |

| 7-Chloroquinazoline | A549 Cell Line | 0.77 |

The mechanism by which quinazolines exert their anticancer effects often involves the inhibition of specific kinases such as the Epidermal Growth Factor Receptor (EGFR). This inhibition prevents the phosphorylation processes necessary for tumor growth and proliferation.

Antihypertensive Effects

Another notable biological activity of 6-quinazolinesulfonamide is its antihypertensive effect. The compound acts similarly to thiazide diuretics by inhibiting sodium reabsorption in the kidneys, leading to increased excretion of sodium and water, which ultimately lowers blood pressure.

Table 2: Antihypertensive Mechanism

| Mechanism | Description |

|---|---|

| Sodium Reabsorption Inhibition | Reduces blood volume and pressure by promoting diuresis |

| Potassium Excretion | Increased potassium loss helps maintain electrolyte balance |

Case Studies

Several studies have documented the efficacy of quinazoline derivatives in clinical settings:

- Study on Metolazone : Metolazone, a related compound, was studied for its effectiveness in treating hypertension. It demonstrated significant blood pressure reduction in patients when administered in combination with other antihypertensive agents .

- Anticancer Trials : Clinical trials involving modified quinazoline compounds have shown promising results against various cancer cell lines, including breast and lung cancers. The compounds exhibited lower IC50 values compared to standard treatments like Doxorubicin .

Q & A

Q. Q1. What are the standard synthetic routes for 6-quinazolinesulfonamide derivatives, and how can reaction conditions be optimized for yield?

A1. A common method involves refluxing quinoxaline-6-sulfonohydrazide with substituted benzaldehydes or aromatic ketones in glacial acetic acid (120°C, 3 hours). Post-reaction cooling and recrystallization from DMF/water yield sulfonamide hybrids . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), solvent polarity, and reaction time. Purity is validated via HPLC (>95%) and NMR spectroscopy .

Q. Q2. Which characterization techniques are critical for confirming the structure of 6-quinazolinesulfonamide derivatives?

A2. Key techniques include:

Q. Q3. What in vitro assays are used to evaluate the anti-proliferative activity of 6-quinazolinesulfonamide hybrids?

A3. Standard assays include:

- MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations.

- Apoptosis detection via flow cytometry (Annexin V/PI staining).

- Molecular docking to assess binding affinity with target proteins (e.g., EGFR, VEGFR-2) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data for sulfonamide derivatives?

A4. Discrepancies often arise from:

- Methodological differences : Force fields in docking (e.g., AMBER vs. CHARMM) may misestimate binding energies. Cross-validate using MD simulations (100 ns trajectories) to assess stability .

- Solvent effects : Include explicit solvent models (e.g., TIP3P) in simulations to mimic cellular environments .

- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and reconcile with docking results .

Q. Q5. What strategies enhance the selectivity of 6-quinazolinesulfonamide derivatives toward specific kinase targets (e.g., EGFR over HER2)?

A5. Strategies include:

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF3) at the quinazoline C6 position to modulate steric hindrance in kinase ATP-binding pockets .

- Hybridization : Link sulfonamide moieties to triazole or morpholine scaffolds to exploit secondary binding sites .

- Structure-activity relationship (SAR) : Systematic variation of aryl/heteroaryl groups in position 4 to map hydrophobic interactions .

Q. Q6. How do researchers address poor aqueous solubility of 6-quinazolinesulfonamide derivatives in pharmacokinetic studies?

A6. Approaches include:

- Prodrug design : Introduce phosphate or glycoside groups at the 2,4-dioxo positions for pH-dependent hydrolysis .

- Nanoformulation : Encapsulate derivatives in PEGylated liposomes (size <200 nm) to enhance bioavailability .

- Co-solvency : Use cyclodextrin complexes or DMSO/water mixtures (≤10% v/v) for in vivo dosing .

Methodological Rigor and Data Interpretation

Q. Q7. What statistical methods are recommended for analyzing dose-response relationships in anti-proliferative assays?

A7. Use:

Q. Q8. How should researchers validate the purity of synthesized derivatives to avoid confounding bioassay results?

A8. Implement:

- Triple detection : Combine HPLC (retention time), NMR (integration ratios), and elemental analysis (%C/H/N) .

- Stability testing : Incubate compounds in PBS (pH 7.4, 37°C, 24h) and monitor degradation via LC-MS .

Emerging Applications and Cross-Disciplinary Research

Q. Q9. What role do 6-quinazolinesulfonamide derivatives play in targeting microbial resistance mechanisms?

A9. These derivatives inhibit bacterial efflux pumps (e.g., NorA in S. aureus) via sulfonamide-mediated disruption of proton gradients. Synergistic studies with ciprofloxacin show 4–8-fold reduction in MIC values .

Q. Q10. How can computational fragment-based drug design (FBDD) accelerate the discovery of novel sulfonamide hybrids?

A10. FBDD workflows involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.